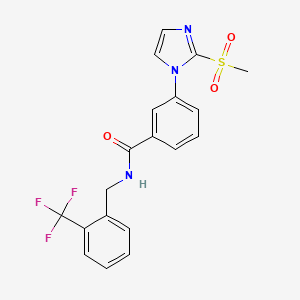
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide, also known as MMB, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MMB is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction plays a critical role in the development and progression of various types of cancer, making MMB a promising candidate for cancer therapy.
作用機序
The mechanism of action of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide involves its ability to inhibit the protein-protein interaction between c-Myc and Max. This interaction is critical for the transcriptional activity of c-Myc, which regulates the expression of genes involved in cell growth and proliferation. By inhibiting this interaction, this compound disrupts the oncogenic activity of c-Myc, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is metabolized primarily by the liver and excreted in the urine. In preclinical studies, this compound has been well-tolerated at doses that are effective in inhibiting cancer cell growth. However, further studies are needed to determine the safety and toxicity of this compound in humans.
実験室実験の利点と制限
One of the main advantages of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide is its potency and selectivity for c-Myc, making it a valuable tool for studying the role of c-Myc in cancer and other diseases. However, the use of this compound in lab experiments is limited by its cost and availability, as well as the need for specialized equipment and expertise for its synthesis and characterization. In addition, the off-target effects of this compound on other proteins and pathways need to be carefully evaluated to ensure the specificity of its effects on c-Myc.
将来の方向性
The potential of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide as a therapeutic agent for cancer and other diseases has generated significant interest in the scientific community. Future studies will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, as well as evaluating its safety and toxicity in humans. In addition, the development of this compound analogs and derivatives may lead to the discovery of more potent and selective inhibitors of c-Myc, with broader applications in cancer therapy and beyond.
合成法
The synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide involves several steps, starting with the reaction of 2-(trifluoromethyl)benzylamine with 2-bromoacetophenone to form the intermediate product 2-(trifluoromethyl)benzylacetophenone. This intermediate is then reacted with 2-(methylsulfonyl)-1H-imidazole in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(trifluoromethyl)benzyl)benzamide has been extensively studied in various preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment. In addition to its anti-cancer properties, this compound has also been studied for its potential in treating other diseases, such as inflammation and neurodegenerative disorders.
特性
IUPAC Name |
3-(2-methylsulfonylimidazol-1-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-29(27,28)18-23-9-10-25(18)15-7-4-6-13(11-15)17(26)24-12-14-5-2-3-8-16(14)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDFOHXGRJCFAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
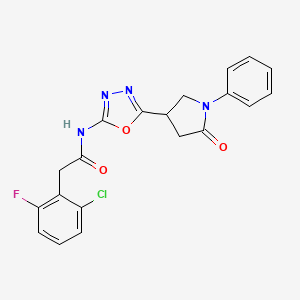

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)
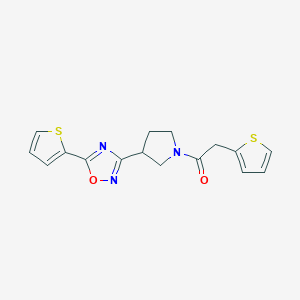
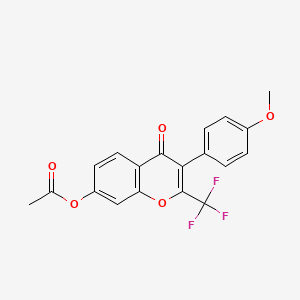
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)


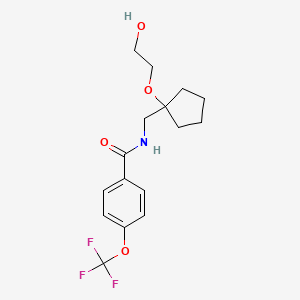

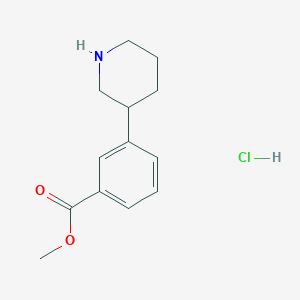
![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354120.png)
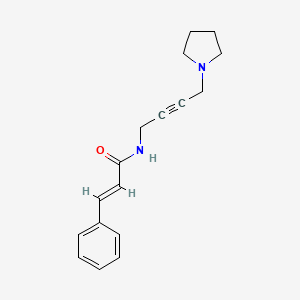
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)
